

Reactivity profile of 5-Chloro-2-fluorobenzyl alcohol

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Compound of Interest

Compound Name: *5-Chloro-2-fluorobenzyl alcohol*

Cat. No.: *B067832*

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An In-depth Technical Guide to the Reactivity Profile of **5-Chloro-2-fluorobenzyl alcohol**

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-2-fluorobenzyl alcohol is a halogenated aromatic alcohol with the molecular formula C₇H₆ClFO. Its structure consists of a benzene ring substituted with a chloro group, a fluoro group, and a hydroxymethyl group. This strategic placement of functional groups—a primary alcohol for synthetic modifications and halogen atoms that modulate the electronic properties of the aromatic ring—makes it a valuable and versatile intermediate in organic synthesis. It serves as a key building block in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. Understanding its reactivity is crucial for its effective application in multi-step synthetic pathways.

Physicochemical and Spectroscopic Data

The fundamental properties of **5-Chloro-2-fluorobenzyl alcohol** are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
CAS Number	188723-58-2	[1]
Molecular Formula	C ₇ H ₆ ClFO	[1] [2]
Molecular Weight	160.57 g/mol	[1]
Appearance	White Powder / Solid	[3] (Analogue)
Purity	≥97%	[1]
InChIKey	GTHWNKHWLSRSNW- UHFFFAOYSA-N	[2]
SMILES	C1=CC(=C(C=C1Cl)CO)F	[2]

Predicted Mass Spectrometry Data[\[2\]](#)

Adduct	m/z
[M+H] ⁺	161.01640
[M+Na] ⁺	182.99834
[M-H] ⁻	159.00184

Core Reactivity Profile

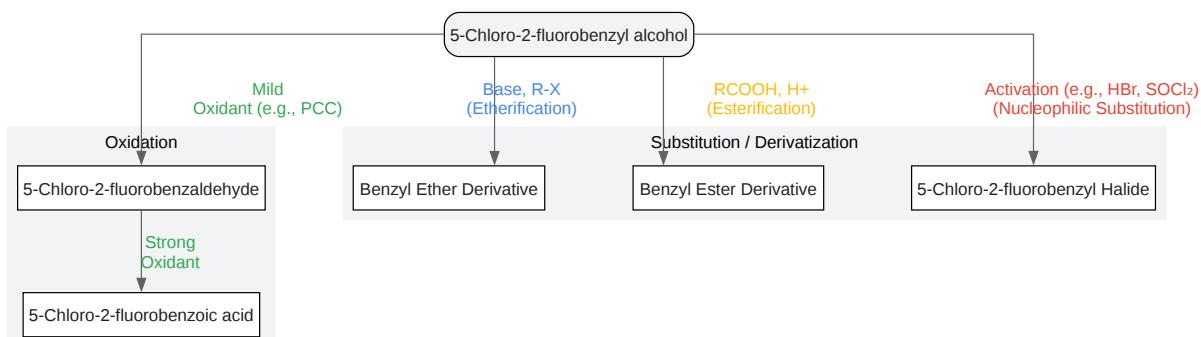
The reactivity of **5-Chloro-2-fluorobenzyl alcohol** is primarily dictated by its three functional groups: the primary alcohol (-CH₂OH), the aromatic ring, and the halogen substituents (-Cl, -F).

Reactions of the Alcohol Group

The hydroxymethyl group is the most reactive site for many common transformations.

- Oxidation: As a primary alcohol, the hydroxymethyl group can be selectively oxidized. Mild oxidizing agents will yield the corresponding aldehyde, 5-Chloro-2-fluorobenzaldehyde, while strong oxidizing agents will produce the carboxylic acid, 5-Chloro-2-fluorobenzoic acid. This is a fundamental transformation for introducing carbonyl functionality.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Etherification: The alcohol can be converted into an ether through processes like the Williamson ether synthesis. This typically involves deprotonation with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. [7][8][9] Iron(III) chloride has also been shown to catalyze the self-etherification of benzyl alcohols.[7][8]
- Esterification: It readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions (typically acidic) to form the corresponding esters. This reaction is fundamental for creating ester linkages in more complex molecules.
- Nucleophilic Substitution: The hydroxyl group is inherently a poor leaving group (OH^-).[10] To facilitate substitution, it must first be "activated." This can be achieved by protonation under strongly acidic conditions, which converts the leaving group to water (a good leaving group), or by converting the alcohol to a tosylate or mesylate.[10][11] The resulting activated substrate can then undergo $\text{S}_{\text{n}}1$ or $\text{S}_{\text{n}}2$ reactions with various nucleophiles, such as halide ions, to form substituted benzyl derivatives (e.g., 5-chloro-2-fluorobenzyl chloride).[11][12][13][14]



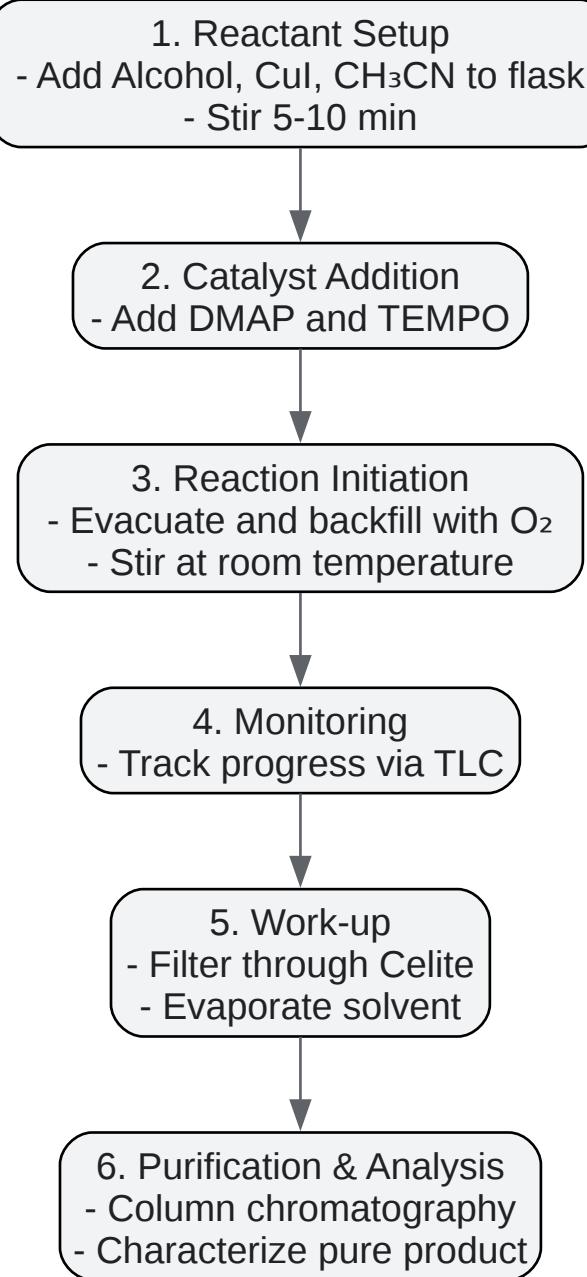
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Caption: Key reactivity pathways of **5-Chloro-2-fluorobenzyl alcohol**.

Reactions of the Aromatic Ring

The halogen and alcohol substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

- Directing Effects:
 - Fluorine (-F): Ortho, para-directing and deactivating.
 - Chlorine (-Cl): Ortho, para-directing and deactivating.
 - Hydroxymethyl (-CH₂OH): Weakly ortho, para-directing and deactivating.
- Regioselectivity: The combined electronic and steric effects of the three substituents direct incoming electrophiles. The most likely positions for substitution are C4 and C6, which are ortho or para to the activating fluorine atom and not excessively sterically hindered. The C3 position is also a possibility. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.



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